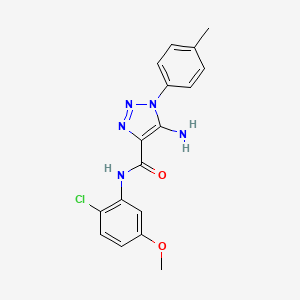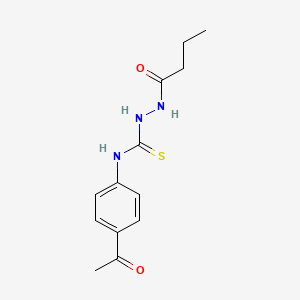![molecular formula C18H18N4O3S B4675001 N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4675001.png)
N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide
Vue d'ensemble
Description
N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential use in cancer therapy. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This makes it an attractive candidate for the development of new cancer treatments.
Mécanisme D'action
The exact mechanism of action of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein that is involved in the initiation of apoptosis. N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells, reduce the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins. These effects contribute to the overall anti-cancer activity of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells, which reduces the risk of side effects. In addition, N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been shown to enhance the efficacy of other cancer therapies, which could lead to more effective treatments for cancer patients.
However, there are also limitations to the use of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide in lab experiments. One limitation is the variability in response between different types of cancer cells. N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been shown to be more effective in some types of cancer cells than others, which could limit its usefulness in certain situations. In addition, the exact mechanism of action of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide is not fully understood, which could make it more difficult to develop effective treatments based on this molecule.
Orientations Futures
There are many potential future directions for research on N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide. One area of interest is the development of new cancer therapies based on N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide. Researchers are exploring the use of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide in combination with other cancer therapies, as well as the development of new derivatives of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide that may be more effective in certain types of cancer cells.
Another area of interest is the development of new diagnostic tools based on N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide. Researchers are exploring the use of N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide as a marker for cancer cells, which could aid in the early detection and diagnosis of cancer.
Overall, N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide is a promising molecule that has the potential to lead to new and more effective cancer therapies. Further research is needed to fully understand its mechanism of action and to develop new treatments based on this molecule.
Applications De Recherche Scientifique
N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been studied extensively in vitro and in vivo for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. In addition, N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[4-[(propanoylcarbamothioylamino)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-15(23)20-18(26)22-21-17(25)13-8-10-14(11-9-13)19-16(24)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,24)(H,21,25)(H2,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQJVLBRKJBEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4674923.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4674932.png)

![N-(4-hydroxy-5-isopropyl-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4674937.png)
![1-(2,4-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4674945.png)
![2-[4-(3,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4674952.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4674956.png)


![isopropyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4674975.png)

